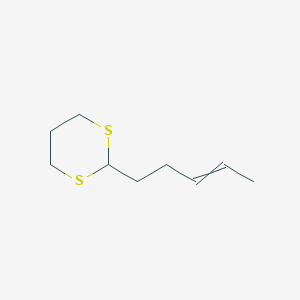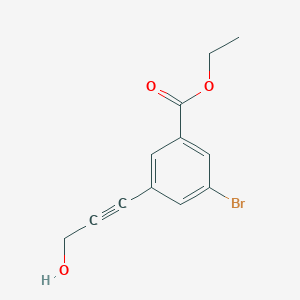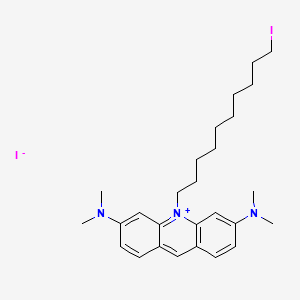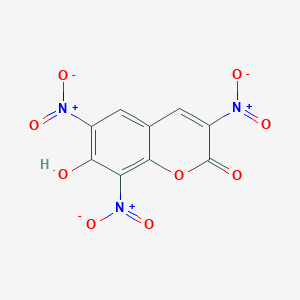
2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- is a complex organic compound belonging to the benzopyran family. This compound is characterized by the presence of three nitro groups at positions 3, 6, and 8, and a hydroxy group at position 7 on the benzopyran ring. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- typically involves the nitration of 7-hydroxy-2H-1-benzopyran-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Nitration: Using a nitrating mixture to introduce nitro groups.
Purification: Employing techniques such as recrystallization or chromatography to isolate the desired product.
Quality Control: Ensuring the purity and consistency of the final product through analytical methods like HPLC or NMR spectroscopy.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of 7-oxo-3,6,8-trinitro-2H-1-benzopyran-2-one.
Reduction: Formation of 7-hydroxy-3,6,8-triamino-2H-1-benzopyran-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-2H-1-benzopyran-2-one: Lacks the nitro groups, making it less reactive.
7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one (Scopoletin): Contains a methoxy group instead of nitro groups, altering its chemical properties.
7-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one: Lacks the nitro groups and has a different hydrogenation state.
Uniqueness
2H-1-Benzopyran-2-one, 7-hydroxy-3,6,8-trinitro- is unique due to the presence of three nitro groups, which significantly enhance its reactivity and potential biological activities compared to its analogs.
Propiedades
Número CAS |
439590-78-0 |
|---|---|
Fórmula molecular |
C9H3N3O9 |
Peso molecular |
297.13 g/mol |
Nombre IUPAC |
7-hydroxy-3,6,8-trinitrochromen-2-one |
InChI |
InChI=1S/C9H3N3O9/c13-7-4(10(15)16)1-3-2-5(11(17)18)9(14)21-8(3)6(7)12(19)20/h1-2,13H |
Clave InChI |
QOJFEDQYICLERL-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C(=O)OC2=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



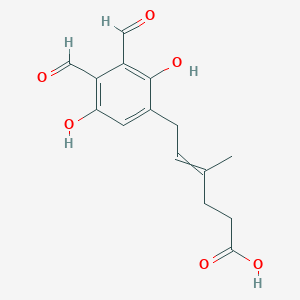

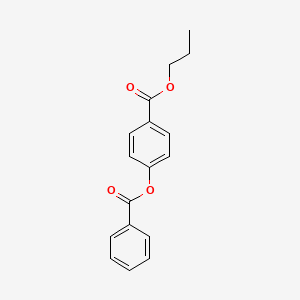
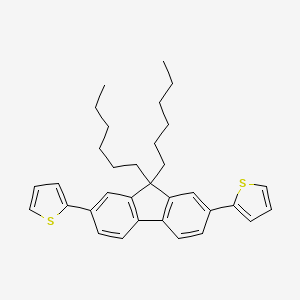
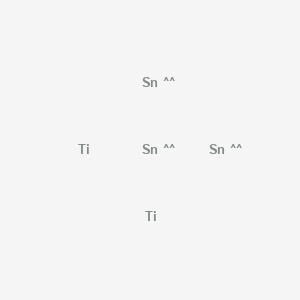

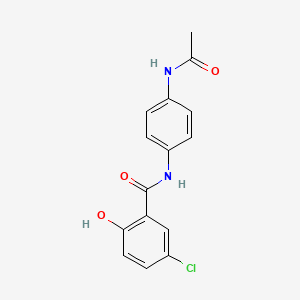
![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)
![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)
